
4-Nonyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nonyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its nonyl group attached to the fourth carbon of the dioxane ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nonyl-1,3-dioxane can be synthesized through the acetalization of nonyl aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 4-Nonyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nonyl group, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted dioxanes depending on the nucleophile used
科学研究应用
4-Nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
作用机制
The mechanism of action of 4-Nonyl-1,3-dioxane involves its interaction with cellular membranes and enzymes. It can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .
相似化合物的比较
1,3-Dioxane: A parent compound with similar structural features but lacking the nonyl group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.
Uniqueness of 4-Nonyl-1,3-dioxane: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. This structural modification also enhances its reactivity and potential bioactivity compared to its simpler counterparts .
属性
CAS 编号 |
793733-96-7 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
4-nonyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-15-13/h13H,2-12H2,1H3 |
InChI 键 |
HGHGHILZYXQYES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1CCOCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


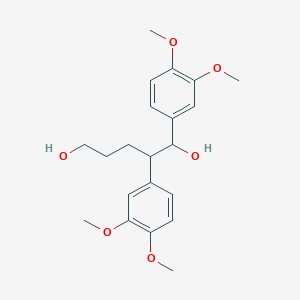
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
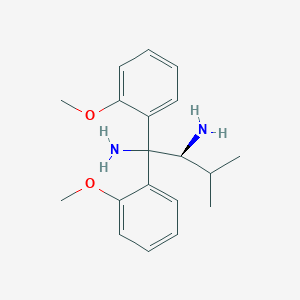
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
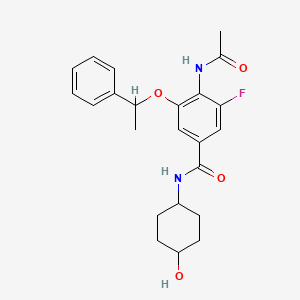
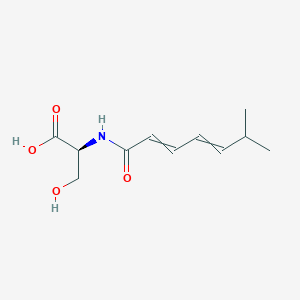
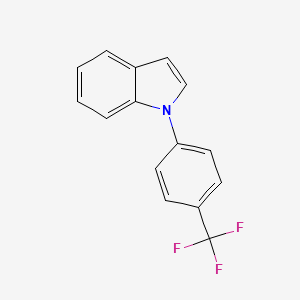
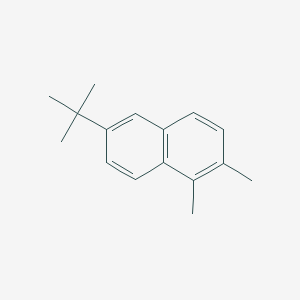
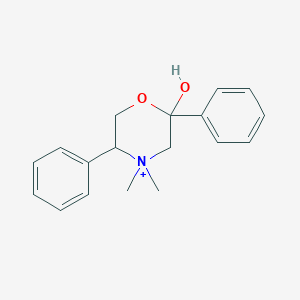
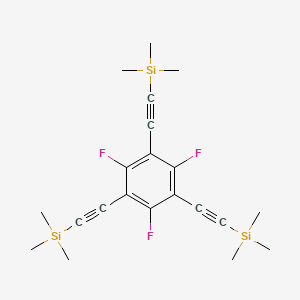

![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
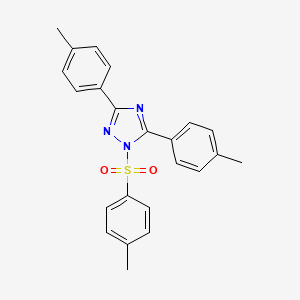
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
